molecular formula C8H6N2O2 B2394238 5-(1h-Pyrazol-5-yl)-2-furaldehyde CAS No. 1015939-90-8

5-(1h-Pyrazol-5-yl)-2-furaldehyde

Cat. No. B2394238
CAS RN: 1015939-90-8
M. Wt: 162.148
InChI Key: VPLDPCCHOYJXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1h-Pyrazol-5-yl)-2-furaldehyde, also known as Pyrazofurin, is a pyrazole-containing natural product that possesses potent antitumor and antiviral properties. This compound was first isolated from Streptomyces sp. in 1970, and since then, it has been extensively studied for its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

5-(1h-Pyrazol-5-yl)-2-furaldehyde has several advantages for lab experiments, including its potent antitumor and antiviral properties, ease of synthesis, and low toxicity. However, its limitations include its instability in aqueous solutions, low solubility in water, and potential side effects, such as bone marrow suppression and gastrointestinal toxicity.

Future Directions

There are several future directions for the research and development of 5-(1h-Pyrazol-5-yl)-2-furaldehyde. One potential direction is the synthesis of 5-(1h-Pyrazol-5-yl)-2-furaldehyde derivatives with improved potency and selectivity against cancer and viral infections. Another direction is the investigation of 5-(1h-Pyrazol-5-yl)-2-furaldehyde's mechanism of action and its interaction with other cellular pathways. Furthermore, 5-(1h-Pyrazol-5-yl)-2-furaldehyde's potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative disorders, should be explored. Finally, the development of novel drug delivery systems for 5-(1h-Pyrazol-5-yl)-2-furaldehyde could improve its efficacy and reduce its potential side effects.

Synthesis Methods

5-(1h-Pyrazol-5-yl)-2-furaldehyde can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of furfural with hydrazine hydrate and acetic acid to form the pyrazole ring, followed by oxidation to produce 5-(1h-Pyrazol-5-yl)-2-furaldehyde. On the other hand, microbial fermentation involves the use of Streptomyces sp. to produce 5-(1h-Pyrazol-5-yl)-2-furaldehyde naturally.

Scientific Research Applications

5-(1h-Pyrazol-5-yl)-2-furaldehyde has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and viral infections. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. 5-(1h-Pyrazol-5-yl)-2-furaldehyde exerts its antitumor effects by inhibiting the synthesis of RNA and DNA, which are essential for cancer cell proliferation.
In addition to its antitumor properties, 5-(1h-Pyrazol-5-yl)-2-furaldehyde also exhibits potent antiviral activity against a wide range of viruses, including hepatitis B and C, herpes simplex virus, and human immunodeficiency virus (HIV). It works by inhibiting the viral RNA and DNA synthesis, preventing the virus from replicating and spreading.

properties

IUPAC Name

5-(1H-pyrazol-5-yl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-5-6-1-2-8(12-6)7-3-4-9-10-7/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLDPCCHOYJXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C2=CC=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1h-Pyrazol-5-yl)-2-furaldehyde

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